3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Overview
Description
3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (DHP) is a chemical compound that is the main active ingredient resulting from the condensation reaction of butyraldehyde and aniline . It is a useful research chemical .
Synthesis Analysis
The synthesis of DHP involves a condensation reaction of butyraldehyde and aniline . A 1000 mL four-neck flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. The flask is charged with 86 g de-ionized water, 9.8 g (0.16 mole) acetic acid, and 216 g (3.0 mol) butyraldehyde. With cooling and stirring, 60 g (0.64 mole) aniline is added over a 35-minute period while maintaining the reaction temperature at 20℃ .Molecular Structure Analysis
The molecular formula of DHP is C18H25N . The SMILES string representation is CCCC1N(C=C(CC)C=C1CC)c2ccccc2 . The InChI representation is 1S/C18H25N/c1-4-10-18-16(6-3)13-15(5-2)14-19(18)17-11-8-7-9-12-17/h7-9,11-14,18H,4-6,10H2,1-3H3 .Physical And Chemical Properties Analysis
DHP is a liquid at room temperature . It has a molecular weight of 255.40 . The density is 0.97 g/mL . The boiling point is 125℃/0.5mm . The vapor pressure is 0.003Pa at 25℃ . The flash point is >148 °C . The refractive index is 1.5675 . The water solubility is 53.23μg/L at 25℃ .Scientific Research Applications
Autoxidation in Air-Activated Adhesives
Dihydropyridines, including 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, have been utilized in the development of novel air-activated adhesives. These compounds react with air to produce peroxide species, which can initiate free radical polymerization of methacrylates. Specifically, the autoxidation of this dihydropyridine in the presence of glacial acetic acid has been shown to generate hydrogen peroxide, a crucial component in these adhesives (Raftery et al., 1996).
Anti-Hypertensive and Coronary Vessel Dilator
Dihydropyridine derivatives, including those with structural similarities to 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, have been found to possess anti-hypertensive properties and act as coronary vessel dilators. These compounds are synthesized through specific condensation processes, and their efficacy in treating hypertension has been noted (Schneiders & Zimmer, 1991).
Chemical Reactions and Molecular Structure Analysis
Studies have been conducted on the molecular structure and chemical reactions involving 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine. These investigations include the analysis of crystal structures and the exploration of various chemical properties, such as reactivity with nucleophilic substitution reactions. Such studies are essential in understanding the compound's potential applications in various fields (Bundule et al., 1991).
Cardiovascular Research and Vasodilation Properties
In the realm of cardiovascular research, dihydropyridine derivatives have shown significant potential. For instance, certain dihydropyridines have been synthesized and analyzed for their molecular structures, particularly focusing on their cardioactivity and solid-state structures. These compounds, including those structurally similar to 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, have been found to be effective vasodilators, offering potential as antihypertensive or antianginal agents (McKenna et al., 1988).
Synthetic Applications in Pharmaceuticals
The synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine and related compounds has been explored extensively, particularly in the context of pharmaceutical applications. These compounds have been synthesized and tested for various activities, including antimicrobial and antifungal properties, demonstrating their broad potential in the pharmaceutical industry (Ziaie et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3,5-diethyl-1-phenyl-2-propyl-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-4-10-18-16(6-3)13-15(5-2)14-19(18)17-11-8-7-9-12-17/h7-9,11-14,18H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAASXBHFUJLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=CC(=CN1C2=CC=CC=C2)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044923 | |
Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |
CAS RN |
34562-31-7 | |
Record name | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34562-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIETHYL-1-PHENYL-2-PROPYL-1,2-DIHYDROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2006225R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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